Tris(2-chloroisopropyl) phosphate

Catalog No.
S569728
CAS No.
13674-84-5
M.F
C9H18Cl3O4P
M. Wt
327.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-chloroisopropyl) phosphate

CAS Number

13674-84-5

Product Name

Tris(2-chloroisopropyl) phosphate

IUPAC Name

tris(1-chloropropan-2-yl) phosphate

Molecular Formula

C9H18Cl3O4P

Molecular Weight

327.6 g/mol

InChI

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3

InChI Key

KVMPUXDNESXNOH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 1.6X10+3 mg/L at 25 °C

Synonyms

Tris(2-chloroisopropyl) Phosphate; Antiblaze 80; Antiblaze TMCP; Daltoguard F; Fyrol PCF; Hostaflam OP 820; Levagard PP; Levagard PP-Z; PUMA 4010; TCPP; Tolgard TMCP; Tris(1-methyl-2-chloroethyl) Phosphate; Tris(2-chloro-1-methylethyl) Phosphate;Tris

Canonical SMILES

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl

The exact mass of the compound Tris(1-chloro-2-propyl) phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)0.00 min water, 1.6x10+3 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of trialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(2-chloroisopropyl) phosphate (TCPP, CAS 13674-84-5) is a halogenated organophosphorus compound primarily utilized as an additive flame retardant and plasticizer in the manufacturing of rigid and flexible polyurethane (PU) foams [1]. Characterized as a clear, low-viscosity liquid (~60–70 mPa·s at 25°C), TCPP contains approximately 9.4% phosphorus and 32.5% chlorine, providing a highly efficient synergistic flame-retardant mechanism[2]. Its baseline value proposition in industrial procurement lies in its excellent compatibility with polyether polyols, favorable cost-to-performance ratio, and ability to reduce the viscosity of reactive polymer blends without compromising the structural integrity of the final foam product [1].

Substituting TCPP with other chlorinated or non-halogenated phosphate esters introduces severe processing and performance liabilities. The legacy compound Tris(2-chloroethyl) phosphate (TCEP) is no longer a viable substitute due to its inferior hydrolytic stability, higher volatility, and stringent regulatory phase-outs linked to toxicity [1]. Conversely, while Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) offers high thermal stability, its excessively high viscosity (>1000 mPa·s) makes it incompatible with standard ambient-temperature pumping and metering equipment used in most PU foam facilities[2]. Furthermore, substituting TCPP with non-halogenated alternatives like Triethyl Phosphate (TEP) eliminates the phosphorus-chlorine synergy, necessitating drastically higher loading levels that plasticize the foam to the point of structural failure[2].

Ambient-Temperature Processability vs. High-Viscosity Analogs

TCPP maintains a distinctly low-viscosity profile compared to higher-chlorinated analogs like TDCPP. While TDCPP exhibits a highly viscous consistency that often requires heated lines or specialized high-shear mixing, TCPP flows easily at ambient temperatures [1]. This allows seamless integration into standard polyol blends without modifying existing metering and pumping equipment, significantly reducing energy costs and process complexity[2].

Evidence DimensionDynamic Viscosity at 25°C
Target Compound Data60–70 mPa·s (TCPP)
Comparator Or Baseline1000–1800 mPa·s (TDCPP)
Quantified Difference>15-fold reduction in viscosity
ConditionsAmbient temperature (25°C) polyol blending

Enables cost-effective, ambient-temperature pumping and metering in standard polyurethane foam manufacturing lines without requiring heated equipment.

Superior Hydrolytic Stability for Extended Polyol Shelf-Life

Among commercial chlorinated organophosphate flame retardants, TCPP offers the highest resistance to hydrolysis under both acidic and alkaline conditions [1]. Compared to the legacy compound TCEP, which degrades more rapidly in aqueous or basic environments, TCPP maintains its structural integrity over extended periods[2]. This prevents the formation of acidic byproducts (such as phosphoric acid and HCl) that can prematurely deactivate amine catalysts in pre-blended polyurethane systems.

Evidence DimensionHydrolytic degradation rate
Target Compound DataHigh stability; resists degradation in alkaline/acidic polyol blends
Comparator Or BaselineTCEP (Rapid hydrolysis leading to acidic byproducts)
Quantified DifferenceTCPP exhibits the lowest hydrolysis rate among commercial chlorinated phosphate esters.
ConditionsPre-blended 'System B' (polyol/water/catalyst) storage

Ensures long shelf-life and consistent reactivity for pre-formulated polyurethane systems, reducing chemical waste for system houses.

Flame Retardant Efficiency vs. Loading Penalty

TCPP leverages a synergistic combination of phosphorus and chlorine to achieve required fire safety ratings at moderate loading levels [1]. Non-halogenated alternatives, such as Triethyl Phosphate (TEP), lack this halogen synergy and require significantly higher addition rates to achieve equivalent flame retardancy [2]. These high loadings of non-halogenated plasticizers severely compromise the compressive strength and dimensional stability of rigid foams.

Evidence DimensionRequired loading for target flame retardancy
Target Compound Data10–20% loading (approx. 9.4% P, 32.5% Cl)
Comparator Or BaselineNon-halogenated phosphates (e.g., TEP) requiring >25% loading
Quantified DifferenceTCPP achieves equivalent fire resistance at significantly lower loading fractions.
ConditionsRigid polyurethane (PUR) and polyisocyanurate (PIR) foam formulation

Allows manufacturers to meet stringent fire codes without sacrificing the mechanical strength or thermal insulation properties of the final foam product.

Rigid Polyurethane (PUR) and Polyisocyanurate (PIR) Insulation Foams

TCPP is the optimal choice for rigid building insulation foams where maintaining high compressive strength and low thermal conductivity is critical. Its low viscosity helps reduce the overall viscosity of high-functionality polyol blends, ensuring excellent mold filling and uniform cell structure while meeting strict building fire codes [1].

Pre-Blended Polyol Systems (System Houses)

For chemical system houses that supply pre-formulated 'System B' blends (containing polyols, water, surfactants, and catalysts), TCPP is preferred over TCEP due to its superior hydrolytic stability. This ensures that the flame retardant does not degrade into acidic byproducts during extended storage, preventing the premature deactivation of amine catalysts [2].

Flexible Polyurethane Foams for Upholstery

In the production of low-density flexible foams for furniture and bedding, TCPP acts as both a highly efficient flame retardant and a structural plasticizer. It allows manufacturers to pass flammability standards (such as California TB 117) at moderate loading levels without causing the excessive stiffening or processing difficulties associated with high-viscosity alternatives like TDCPP [1].

Physical Description

Tris(1-chloro-2-propyl) phosphate is a clear colorless viscous liquid. (NTP, 1992)
Liquid
Colorless viscous liquid; [CAMEO] Colorless liquid; [Albemarle MSDS]

Color/Form

Clear, colorless liquid

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

326.000829 Da

Monoisotopic Mass

326.000829 Da

Boiling Point

235-248 °C

Flash Point

greater than 200 °F (NTP, 1992)
218 - 220 °C (424 - 428 °F) - Open Cup

Heavy Atom Count

17

Density

Specific gravity: 1.29 at 25 °C

LogP

2.59 (LogP)
log Kow = 2.59

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, Phosphorous oxides, Hydrogen chloride gas

Melting Point

-42 °C

UNII

CRT22GFY70

GHS Hazard Statements

Aggregated GHS information provided by 707 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 707 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 701 of 707 companies with hazard statement code(s):;
H302 (99.86%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0092 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

13674-84-5

Absorption Distribution and Excretion

Radiolabeled dosing solutions were prepared by mixing the (14)C-radiolabeled tris(1-chloro-2-propyl)phosphate with the non-radiolabeled Fyrol PCF in a vehicle of ethanol, Emulphor and water. Dosing solutions were prepared and analyzed so that rats would receive approximately 0.5 mL (2mL/kg body weight) containing either 20 or 200 mg tris(1-chloro-2propyl) phosphate/kg body weight and 40 uCi of radiolabeled tris(1-chloro-2propyl) phosphate. Two study phases were performed. In the recovery phase animals were dosed and urine, feces and expired air were collected at 11 time intervals over 8 days. At least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. In the plasma phase animals were dosed and blood samples, urine and feces were collected at 18 predetermined intervals over 8 days. In both phases, at least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. Urine, feces, expired air, tissues and serial blood samples were collected and analyzed for total radioactivity... Tris (1-chloro-2-propyl) phosphate and its metabolites were rapidly eliminated following a single bolus dose in male and female rats. ...No difference was observed between sexes or between doses. A biphasic (plasma) elimination followed first order kinetics. While urinary excretion was identified as the primary route of elimination, the extent of elimination was dependent upon the amount administered and the route of administration. This was also true for fecal elimination. Urinary and fecal elimination were sex-independent with eighty-nine percent of the dose being eliminated by 72 hours. Total body burden at the end of eight days was less than 1%...
Radiolabelled (14)C-tris(1-chloro-2-propyl) phosphate (99 % pure by GC) was administered in a single oral dose of 16.4 mg/kg bw (0.05 mmol/kg) in olive oil to groups of 3-5 male Wistar rats. Absorption was calculated from the radioisotopic measurements of cumulative urinary excretion and cumulative exhalation 7 days post-exposure, and of the amount in blood and tissues of rats sacrificed at 3, 6, 12 hours as well as 1, 3 or 7 days following administration. Absorption of radiolabelled TMCPP was rapid. Radiolabel was detected throughout the body as early as 3 hours post-administration. At 7 days, 76 % of the administered oral dose had been excreted in the urine and in expired air or remained in the carcass. Another 22 % was excreted in the feces. TMCPP, however, undergoes enterohepatic circulation and it is not clear if this proportion includes unabsorbed TMCPP, TMCPP excreted in the bile, or both. Therefore, at least 76 % was absorbed following oral administration to rats.
(14)C-labelled TMCPP was administered in a single oral dose of 50 umol/ kg bw in olive oil to male Wistar rats. After 3 hours, the highest concentration of (14)C was found in the liver (29 nmol/g tissue) and the kidney (27 nmol/g tissue) followed by the lung (9 nmol/g tissue). The concentrations in blood, heart, spleen, brain, testis, adipose tissue and muscle were all below 4 nmol/g tissue.
Wistar rats were given 50 umol TMCPP/kg bw orally. Most of the (14)C-labelled TMCPP was excreted within 24 hours and by 7 days, less than 1 % remained in the tissues. Urinary excretion accounted for 67 %, fecal excretion for 22 %, and expired air for 8 % of the label. Also biliary excretion of (14)C-TMCPP was measured in cannulated rats for 48 hours following the same oral dose. Biliary radioactivity peaked within 2 hours of administration and after 48 hour, biliary excretion accounted for approximately 45 % of the administered dose.

Metabolism Metabolites

Radiolabeled dosing solutions were prepared by mixing the (14)C-radiolabeled tris(1-chloro-2-propyl)phosphate with the non-radiolabeled Fyrol PCF in a vehicle of ethanol, Emulphor and water. Dosing solutions were prepared and analyzed so that rats wou1d receive approximately 0.5 mL (2mL/kg body weight) containing either 20 or 200 mg tris(1-chloro-2propyl) phosphate/kg body weight and 40 uCi of radiolabeled tris(1-chloro-2propyl) phosphate. Two study phases were performed. In the recovery phase animals were dosed and urine, feces and expired air were collected at 11 time intervals over 8 days. At least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. In the plasma phase animals were dosed and blood samples, urine and feces were collected at 18 predetermined intervals over 8 days. In both phases, at least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. Urine, feces, expired air, tissues and serial blood samples were collected and analyzed for total radioactivity. Metabolites of tris (1-chloro-2-propyl)phosphate were isolated, quantitated, and identified in the urine and feces of rats...Identifiable metabolites accounted for 75-78.5% of urinary and fecal radiocarbon at both doses in both sexes 0,0-[bis(l-chloro-2-propyl)]-0-(2-proprionic acid) phosphate was identified as a major metabolite and accounted for over 50% of the dose in the urine and feces of both sexes at both dose levels.

Wikipedia

Tris(2-chloroisopropyl)phosphate

Biological Half Life

The terminal (plasma) half-life was 48.7 +/- 6.0 hours.
After a single oral dose of (14)C-labelled TMCPP in rats, the biological half-times in blood were 12 hours (first phase) and 59 hours (second phase), respectively. In human pooled milk collected from Swedish women after delivery of their first babies in 1997-2006, levels of tris(1-chloro-2-propyl) phosphate were 22-82 ng/g lipid.

Methods of Manufacturing

TMCPP is produced by the reaction of phosphorus oxychloride and propylene oxide. The most abundant isomer in commercial products is the branched isomer, tris(1-chloro-2-propyl) phosphate.

General Manufacturing Information

Paint and Coating Manufacturing
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Adhesive Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Construction
Custom Compounding of Purchased Resins
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Wood Product Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
2-Propanol, 1-chloro-, 2,2',2''-phosphate: ACTIVE
... preferred additive for rigid urethane foams where favorable price and good storage stability in the isocyanate or the polyol-catalyst mixture are required. It is used in isocyanate foam to reduce friability and brittleness and is also used in flexible urethane foams in combination with melamine
Tris(monochloropropyl) phosphates theoretically comprise four different symmetrical isomers...Although tris(1-chloro-2-propyl) phosphate (CAS No. 13674-84-5) is the most abundant isomer in commercial products, companies have tended to refer to their product by the name tris(2-chloropropyl) phosphate (TCPP), though that name refers to CAS No. 6145-73-9. This has led to a considerable degree of uncertainty in the literature and toxicity databases as to the identity of the substance that has undergone toxicity testing.
TMCPP was commercialized in the mid-1960s and production increased by about 4 % per year the next 30 years. In 2002, Finland had the highest use (among the Nordic countries) with 1 000 tonnes/year and Sweden the lowest with 100 tonnes/year. The major use of TMCPP is as a flame retardant, mainly in polyurethane foams. The highest TMCPP level was reported from a polyurethane foam filler (180 g/kg). Lower concentrations were reported from polyurethane- containing carpet backing (13 g/kg), mattresses (1.5 g/kg) and wallpaper of glass fibre (1 g/kg) (98). TMCPP has been found to be emitted from upholstery at rates of up to 77 ug/m2/hour.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Last modified: 08-15-2023

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